molecular formula C8H15NO B15314157 7-Azaspiro[3.5]nonan-1-ol

7-Azaspiro[3.5]nonan-1-ol

Cat. No.: B15314157
M. Wt: 141.21 g/mol
InChI Key: XTXKUFPFDSXHTI-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-1-ol is a bicyclic compound characterized by a spirocyclic structure containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[3.5]nonan-1-ol typically involves the following steps:

    Starting Material: N-Boc-4-piperidone is used as the starting material.

    Wittig Reaction: N-Boc-4-methylenepiperidine is prepared via a Wittig reaction.

    Cyclization: The intermediate undergoes [2+2] cyclization using trichloroacetyl chloride catalyzed by zinc/copper to form N-Boc-7-azaspiro ketone.

    Reduction: The azaspiro ketone intermediate is reduced to N-Boc-7-azaspiro-ol using sodium borohydride at room temperature.

    Deprotection: Finally, the Boc group is removed using 2 mol/L hydrochloric acid-ethyl acetate to yield the target product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves economical and easily available reagents, simple operations, and high product purity, making it suitable for batch production .

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[3.5]nonan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted amines, which can be further utilized in various applications .

Mechanism of Action

The mechanism of action of 7-Azaspiro[3.5]nonan-1-ol involves its interaction with molecular targets such as enzymes. For instance, as a FAAH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating their levels in the body . The compound’s spirocyclic structure allows for specific interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Azaspiro[3.5]nonan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block in synthetic chemistry and its potential as a FAAH inhibitor highlight its significance in scientific research and industrial applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-azaspiro[3.5]nonan-3-ol

InChI

InChI=1S/C8H15NO/c10-7-1-2-8(7)3-5-9-6-4-8/h7,9-10H,1-6H2

InChI Key

XTXKUFPFDSXHTI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1O)CCNCC2

Origin of Product

United States

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